Docetaxel vs Paclitaxel: 1.9-Fold Higher β-Tubulin Binding Affinity and 2-Fold Greater Microtubule Polymerization Potency
Docetaxel demonstrates a β-tubulin binding affinity 1.9 times that of paclitaxel, as measured by high-affinity binding assays, and achieves maximum microtubule polymerization at a drug concentration of 0.2 μM compared with 0.4 μM for paclitaxel—representing twice the potency in inhibiting microtubule depolymerization [1]. Additionally, docetaxel is two to three times as effective as paclitaxel in promoting the assembly of mammalian brain tubulin in vitro, with a binding constant greater than that of paclitaxel by the same factor [2]. Docetaxel affects centrosome organization in the S phase in addition to G2/M, resulting in incomplete mitosis and cell death with minimal toxicity against cells in G1; paclitaxel acts more narrowly on the mitotic spindle during G2/M [1].
| Evidence Dimension | β-Tubulin binding affinity (relative index) |
|---|---|
| Target Compound Data | 1.9 (relative to paclitaxel = 1.0) |
| Comparator Or Baseline | Paclitaxel: 1.0 |
| Quantified Difference | 1.9-fold higher |
| Conditions | High-affinity β-tubulin binding assay |
Why This Matters
Higher tubulin binding affinity translates to more potent microtubule stabilization at lower intracellular concentrations, directly impacting cytotoxic efficacy and informing dose selection.
- [1] Academic OUP. Mechanistic comparison: Docetaxel versus Paclitaxel. Table: High-affinity β-tubulin binding (1.9 vs 1.0); drug concentration causing maximum polymerization (0.2 μM vs 0.4 μM); cell cycle specificity (centrosome organization S/G2/M vs mitotic spindle G2/M). View Source
- [2] Himes RH, Foland TB, Entwistle R, Lushington GH, Winefield RD. Differences in Paclitaxel and Docetaxel Interactions with Tubulin Detected by Mutagenesis of Yeast Tubulin. ChemMedChem. 2008;3:1844-1847. View Source
